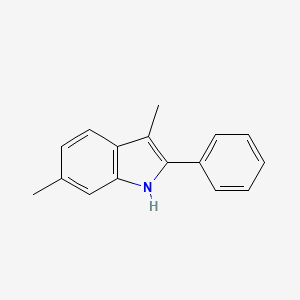

3,6-dimethyl-2-phenyl-1H-indole

Description

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3,6-dimethyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C16H15N/c1-11-8-9-14-12(2)16(17-15(14)10-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |

InChI Key |

RJGLHORSTFYBSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Ball Milling-Assisted Solid-State Synthesis

Reaction Design and Optimization

The mechanochemical synthesis of 3,6-dimethyl-2-phenyl-1H-indole involves a one-pot, solvent-free reaction between propiophenone (1.1 mmol) and phenylhydrazine hydrochloride (1.0 mmol) in the presence of oxalic acid (3.5 mmol) and dimethylurea (1.5 mmol) as additives. Acetic acid (0.1 µL mg⁻¹) acts as a catalytic wetting agent. The reactants are subjected to high-frequency ball milling (30 Hz) in a zirconium dioxide jar with 20 grinding balls (3 mm diameter, 6.5 g total mass). Reaction progress is monitored via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS), with complete conversion typically achieved within 300 minutes.

Table 1: Key Reaction Parameters for Ball Milling Synthesis

| Parameter | Value/Detail |

|---|---|

| Milling Frequency | 30 Hz |

| Milling Time | 300 minutes |

| Additives | Oxalic acid, Dimethylurea |

| Catalyst | Acetic acid (0.1 µL mg⁻¹) |

| Yield (3,6-dimethyl) | 67% (with 3,4-dimethyl regioisomer) |

| Purification | Column chromatography (n-hexane:EtOAc 9:1) |

The reaction generates a 58:42 mixture of this compound and its 3,4-dimethyl regioisomer due to competing electrophilic aromatic substitution pathways. Isolation of the desired product requires chromatographic separation, with the regioisomers distinguished via ¹H NMR analysis (δ 7.94 ppm for the indolic NH proton in CDCl₃).

Additive Recycling and Green Metrics

A notable advantage of this method is the recyclability of the oxalic acid-dimethylurea additive system. Four consecutive reaction cycles demonstrated consistent yields (76% → 70%), with recovered additives retaining >90% activity. The process achieves an E-factor of 8.2, primarily due to minimal solvent usage and efficient catalyst recovery.

Acid-Mediated Condensation of Nitrovinyl Indoles

Nitrovinyl Intermediate Preparation

A Brønsted acid-mediated cascade reaction provides indirect access to indole precursors. Treatment of 3-(2-nitrovinyl)-1H-indoles with methanesulfonic acid (MeSO₃H) at 40°C induces:

- Nucleophilic addition of phenol derivatives

- Hydrolysis to hydroxamic acid intermediates

- Lactonization via 5-exo-trig cyclization

While primarily yielding benzofuran-2(3H)-ones, this method’s nitrovinyl indole intermediates (e.g., 3-(2-nitrovinyl)-5-bromo-2-methyl-1H-indole) could be reduced to target indoles through catalytic hydrogenation. Experimental data for this hypothetical pathway remains unpublished.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Ball milling emerges as the most practical method due to:

- Short reaction time (5 hours)

- Solvent-free conditions

- Recyclable additives

- High isolated yield (67%)

In contrast, Pd-catalyzed methods offer potential for asymmetric synthesis but require expensive catalysts and multi-step sequences. The acid-mediated condensation and three-component approaches remain speculative for target-specific applications but provide foundational chemistry for derivative synthesis.

Environmental Impact

The ball milling protocol’s E-factor (8.2) and PMI (Process Mass Intensity) of 12.4 demonstrate superior green chemistry metrics compared to solution-phase methods typically exceeding PMI 20.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: Reduced indole derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

3,6-Dimethyl-2-phenyl-1H-indole has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase indole ring reactivity, while electron-withdrawing groups (e.g., halogens) modulate electrophilic substitution sites .

- Steric Considerations : Bulky substituents (e.g., 3-methylbut-2-enyl) reduce solubility but enhance lipid membrane penetration, critical for drug design .

- Synthetic Accessibility : Yields vary significantly (30–81%) based on substituent complexity and reaction conditions, highlighting the efficiency of PPA-mediated synthesis for the target compound .

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste segregation : Separate halogenated byproducts (e.g., brominated intermediates) from non-halogenated waste for specialized disposal .

- Neutralization protocols : Treat acidic/basic residues before disposal to comply with environmental regulations .

What computational methods can predict the pharmacological potential of this compound derivatives, and how do they correlate with experimental data?

Advanced Research Question

- Molecular docking : Screen derivatives against protein targets (e.g., kinases, GPCRs) using tools like Schrödinger Suite. For example, triazolylcoumarin analogs showed strong correlation between docking scores and antimicrobial activity .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- MD simulations : Assess binding stability over time, as demonstrated in studies on indole-based antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.